molecular formula C15H17ClN2 B8669775 N~1~-(3-Chlorophenyl)-N~2~-(4-methylphenyl)ethane-1,2-diamine CAS No. 61545-21-9

N~1~-(3-Chlorophenyl)-N~2~-(4-methylphenyl)ethane-1,2-diamine

Cat. No. B8669775
Key on ui cas rn: 61545-21-9
M. Wt: 260.76 g/mol
InChI Key: JRAIXJWNBRXMKM-UHFFFAOYSA-N
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Patent
US04161528

Procedure details

A mixture consisting of 12.2 gm of N-(3-chlorophenyl)-N'-(4-methyl-phenyl)-ethylenediamine, 9 gm of chloral, 100 ml of toluene and 1.2 gm of p-toluenesulfonic acid was heated at its boiling point for 45 minutes in a vessel equipped with a water trap. Thereafter, the reaction mixture was filtered while still hot, and the filtrate was evaporated in vacuo. The oily residue was allowed to cool and was then triturated with a little glacial acetic acid, whereupon crystallization occurred. The crystals were collected by suction filtration, washed with cold methanol, and recrystallized from ethanol, yielding 6.5 gm of the compound of the formula ##STR14## which had a melting point of 34°-36° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][CH2:10][NH:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.O=[CH:20][C:21]([Cl:24])([Cl:23])[Cl:22].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:9][CH2:10][N:11]([C:12]3[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=3)[CH:20]2[C:21]([Cl:24])([Cl:23])[Cl:22])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)NCCNC1=CC=C(C=C1)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at its boiling point for 45 minutes in a vessel
Duration
45 min
CUSTOM
Type
CUSTOM
Details
equipped with a water trap
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was filtered while still hot, and the filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was then triturated with a little glacial acetic acid, whereupon crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were collected by suction filtration
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1C(N(CC1)C1=CC=C(C=C1)C)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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